molecular formula C13H18OS B7941773 3-(n-Hexylthio)benzaldehyde CAS No. 1443335-28-1

3-(n-Hexylthio)benzaldehyde

Cat. No.: B7941773
CAS No.: 1443335-28-1
M. Wt: 222.35 g/mol
InChI Key: WCFYXXYWDCMNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(n-Hexylthio)benzaldehyde is an organic compound with the molecular formula C13H18OS. It features a benzaldehyde core substituted with a hexylthio group at the third position. This compound is notable for its aromatic properties and the presence of both an aldehyde and a thioether functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(n-Hexylthio)benzaldehyde typically involves the introduction of a hexylthio group to a benzaldehyde derivative. One common method is the nucleophilic substitution reaction where a hexylthiol reacts with a benzaldehyde derivative under basic conditions. The reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(n-Hexylthio)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(n-Hexylthio)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(n-Hexylthio)benzaldehyde involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially disrupting their function. The thioether group can also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(n-Hexylthio)benzaldehyde is unique due to the presence of the hexylthio group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

3-hexylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10-11H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFYXXYWDCMNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308840
Record name Benzaldehyde, 3-(hexylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443335-28-1
Record name Benzaldehyde, 3-(hexylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443335-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-(hexylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.